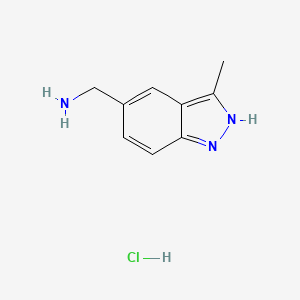

(3-Methyl-1H-indazol-5-yl)methanamine hydrochloride

Description

(3-Methyl-1H-indazol-5-yl)methanamine hydrochloride is a heterocyclic amine derivative with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.66 g/mol (CAS: 2703696-95-9). It features an indazole core substituted with a methyl group at position 3 and a methanamine hydrochloride moiety at position 4. The compound is available in high purity (≥98%) and requires storage under inert conditions at 2–8°C to ensure stability . Its hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating precautions such as avoiding inhalation and using protective equipment .

Properties

IUPAC Name |

(3-methyl-2H-indazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6-8-4-7(5-10)2-3-9(8)12-11-6;/h2-4H,5,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSOYTAGSYQHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1H-indazol-5-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

Amination: The methanamine group is introduced through nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3-Methyl-1H-indazol-5-yl)methanamine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1H-indazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Antiviral Agents

Recent studies have highlighted the potential of (3-Methyl-1H-indazol-5-yl)methanamine hydrochloride and its derivatives as inhibitors of viral infections, particularly HIV. For instance, modifications of indazole compounds have been shown to enhance metabolic stability and antiviral activity against HIV-1 by targeting specific binding sites on the viral capsid protein . The compound's structural properties allow it to interact effectively with viral proteins, making it a candidate for further development as an antiviral drug.

Cancer Therapeutics

The compound has also been evaluated for its antiproliferative activities against various cancer cell lines. In vitro studies indicate that certain derivatives exhibit significant cytotoxic effects against HeLa, MCF-7, and HT-29 cancer cell lines. Mechanistic investigations revealed that these compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, similar to the action of established chemotherapeutic agents like colchicine . This suggests that (3-Methyl-1H-indazol-5-yl)methanamine hydrochloride could serve as a lead compound in the development of new anticancer therapies.

Rho Kinase Inhibition

Another promising application lies in the inhibition of Rho kinase, which is implicated in various pathological conditions such as cardiac hypertrophy and inflammation. Research indicates that indazole derivatives can effectively inhibit Rho kinase activity, providing therapeutic avenues for conditions related to smooth muscle proliferation and urinary incontinence . This highlights the versatility of (3-Methyl-1H-indazol-5-yl)methanamine hydrochloride in treating diverse health issues.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-Methyl-1H-indazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole Derivatives

(1H-Indazol-5-yl)methanamine Hydrochloride

- Molecular Formula : C₈H₉ClN₃

- Molecular Weight : 184.63 g/mol

- Key Differences : Lacks the 3-methyl substitution present in the target compound. This structural variation may reduce steric hindrance and alter binding affinity in biological systems. Similarity score: 0.84 .

3-Amino-1H-indazole-7-carbonitrile

- Molecular Formula : C₈H₆N₄

- Molecular Weight : 158.16 g/mol

- Key Differences: Contains a cyano group at position 7 instead of a methanamine hydrochloride. The electron-withdrawing cyano group may enhance metabolic stability but reduce solubility .

Heterocyclic Amine Derivatives with Different Cores

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

- Molecular Formula : C₄H₇ClN₃O

- Molecular Weight : 190.67 g/mol

- Key Differences: Features an oxadiazole ring instead of indazole. Oxadiazoles are known for improved metabolic stability but may exhibit weaker hydrogen-bonding interactions compared to indazoles. Safety profile overlaps with the target compound (H302, H315, H319, H335) .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Molecular Formula : C₁₀H₉ClN₂S·HCl

- Molecular Weight : 261.17 g/mol

- Key Differences : Thiazole core with a 4-chlorophenyl substituent. The sulfur atom in the thiazole ring enhances π-stacking interactions, while the chloro group increases lipophilicity. Melting point: 268°C .

5-Methoxytryptamine Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Hazard Statements |

|---|---|---|---|---|---|---|

| (3-Methyl-1H-indazol-5-yl)methanamine HCl | C₉H₁₂ClN₃ | Indazole | 3-Methyl, 5-methanamine HCl | 197.66 | Not reported | H302, H315, H319, H335 |

| (1H-Indazol-5-yl)methanamine HCl | C₈H₉ClN₃ | Indazole | 5-Methanamine HCl | 184.63 | Not reported | Similar to target |

| 3-Methyl-oxadiazole methanamine HCl | C₄H₇ClN₃O | Oxadiazole | 3-Methyl, methanamine HCl | 190.67 | Not reported | H302, H315, H319, H335 |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C₁₀H₉ClN₂S·HCl | Thiazole | 4-Chlorophenyl, methanamine HCl | 261.17 | 268 | Not reported |

| 5-Methoxytryptamine HCl | C₁₁H₁₅ClN₂O | Indole | 5-Methoxy, ethanamine HCl | 238.70 | Not reported | Depends on specific data |

Research Implications

- Physicochemical Properties : The indazole core in the target compound provides hydrogen-bonding capabilities, while the methyl group enhances lipophilicity. This contrasts with oxadiazoles (metabolic stability) and thiazoles (π-stacking) .

- Biological Activity : Indazole derivatives are often explored as kinase inhibitors or G-protein-coupled receptor modulators. The absence of a methyl group in (1H-Indazol-5-yl)methanamine HCl may reduce target selectivity .

- Safety and Handling : All compounds require precautions against inhalation and skin contact, but thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) may pose additional risks due to higher molecular complexity .

Biological Activity

(3-Methyl-1H-indazol-5-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and related pharmacological studies.

Chemical Structure and Properties

The compound (3-Methyl-1H-indazol-5-yl)methanamine hydrochloride has a unique indazole structure that contributes to its biological activity. The indazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors.

Recent studies have highlighted the compound's role in inhibiting specific kinases and RNases. For instance, it has been shown to inhibit the autophosphorylation of IRE1α, a critical player in the unfolded protein response (UPR) pathway. This inhibition disrupts downstream signaling, which is significant in cancer biology and stress responses in cells.

Table 1: Inhibition Potency of Selected Compounds

| Compound | IC50 (μM) | EC50 (μM) | Target |

|---|---|---|---|

| (3-Methyl-1H-indazol-5-yl)methanamine | 4.2 ± 1.7 | >49 | IRE1α |

| Compound 22 | 2.9 ± 0.87 | 28 ± 6.9 | IRE1α |

| Compound 26 | 1.12 ± 0.24 | >49 | IRE1α |

| Compound 29 | 0.89 ± 0.1 | 12 | IRE1α |

| Compound 31 | 0.71 ± 0.33 | 9.0 ± 1.6 | IRE1α |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In a study, it was found to possess weak growth inhibition with a minimum inhibitory concentration (MIC) of approximately 16 µg/mL against MRSA strains .

Table 2: Antimicrobial Activity Against MRSA

| Compound | MIC (µg/mL) | Cytotoxicity |

|---|---|---|

| (3-Methyl-1H-indazol-5-yl)methanamine | 16 | Low |

| Compound 26 | ≤0.25 | Non-toxic |

| Compound 32 | ≤0.25 | Non-toxic |

Structure-Activity Relationships (SAR)

Investigations into the structure-activity relationships have revealed that specific substitutions on the indazole ring enhance biological activity. For instance, halogen substitutions at particular positions have been associated with increased potency against bacterial strains and improved selectivity for target enzymes .

Case Studies

In clinical and laboratory settings, compounds similar to (3-Methyl-1H-indazol-5-yl)methanamine have been tested for their effects on cell viability and proliferation in various cancer cell lines. Notably, derivatives with enhanced solubility and binding affinity demonstrated significant cytotoxic effects on tumor cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.